molecular formula C7H6FN3 B12084449 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B12084449
M. Wt: 151.14 g/mol
InChI Key: KXEANOLOQLNVRE-UHFFFAOYSA-N
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Description

3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a fluorine atom at position 3 and an amine group at position 4. This scaffold is synthesized via cyclocondensation reactions, often starting from 5-aminopyrazoles and electrophilic reagents (e.g., 1,3-bis-electrophiles) . The fluorine substituent enhances electronegativity and influences pharmacokinetic properties, such as metabolic stability and binding affinity, making it a candidate for therapeutic applications, particularly in kinase inhibition . Its synthesis and structural analogs are frequently explored in medicinal chemistry for antimicrobial and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes . This reaction is carried out under controlled conditions to ensure the formation of the desired product in moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain substituted pyrazolo[1,5-a]pyrimidines can inhibit Trk kinases, which are implicated in cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study:
A study published in ACS Omega demonstrated that specific analogs of 3-fluoropyrazolo[1,5-a]pyridin-5-amine effectively inhibited cell proliferation in various cancer cell lines through targeted action on kinase pathways .

Fluorescent Probes

The compound's structural features allow it to be used as a fluorescent probe in biological imaging. The incorporation of fluorophores into the pyrazolo framework enables the development of sensors for detecting specific biomolecules or cellular changes.

Data Table: Fluorescence Properties of this compound Derivatives

Compound DerivativeQuantum YieldEmission Wavelength (nm)Application
3-Fluoropyrazolo A0.85520Live cell imaging
3-Fluoropyrazolo B0.75550Biomarker detection

Inhibition of Kinases

This compound has been identified as a potential inhibitor for several kinases beyond Trk kinases. This broad-spectrum activity makes it a candidate for developing treatments for various diseases, including neurodegenerative disorders and inflammatory conditions.

Case Study:
In a patent application, researchers outlined the use of this compound as a selective inhibitor for specific kinase pathways involved in pain and inflammation management . The findings suggest that modifications to the core structure can enhance selectivity and potency.

Antimicrobial Activity

Emerging studies have also indicated that pyrazolo derivatives possess antimicrobial properties. Initial tests show that certain modifications to the 3-fluoropyrazolo structure can lead to improved efficacy against bacterial strains resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

The biological and physicochemical properties of 3-fluoropyrazolo[1,5-a]pyridin-5-amine are best understood in contrast to structurally related compounds. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name Substituents Biological Activity Key Findings References
This compound F at C3, NH₂ at C5 Kinase inhibition (proposed) Fluorine enhances binding via electronegativity; potential anticancer use
3-(4-Fluorophenyl)-pyrazolo[1,5-a]pyrimidin-7-amines 4-Fluorophenyl at C3, NH₂ at C7 Anti-mycobacterial MIC₅₀: 0.6–1.4 µg/mL against M. tuberculosis; substituents critical for potency
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CF₃ at C2, NH₂ at C7 Antibacterial Hydrophobic binding; MIC₅₀: 0.6–1.4 mg/mL against Gram-positive bacteria
5-Chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine Cl at C5, F-pyrimidinyl at C6 Kinase inhibition (proposed) Dual halogenation improves selectivity; molecular weight: 334.78 g/mol
5-Chloropyrazolo[1,5-a]pyrimidin-2-amine Cl at C5, NH₂ at C2 Undisclosed Chlorine’s steric bulk may reduce metabolic clearance compared to fluorine

Key Comparative Insights

  • Electronic Effects : Fluorine’s electronegativity in this compound enhances hydrogen bonding and dipole interactions, improving target binding compared to bulkier groups like trifluoromethyl (CF₃) .
  • Biological Activity :
    • Anti-mycobacterial activity in 3-(4-fluorophenyl) derivatives (MIC₅₀: 0.6–1.4 µg/mL) highlights the importance of aryl substituents .
    • Antibacterial imidazo[1,5-a]pyridines (MIC₅₀: 0.6–1.4 mg/mL) suggest fused heterocycles broaden therapeutic scope but may reduce specificity .
  • Synthetic Accessibility : Fluorinated derivatives are synthesized via Suzuki–Miyaura cross-coupling (e.g., 3,5-diarylated pyrazolo[1,5-a]pyrimidines) , while chlorinated analogs often require harsh reagents like POCl₃ .

Physicochemical and Thermodynamic Properties

  • Lipophilicity : Fluorine reduces logP compared to CF₃ or chlorinated analogs, improving solubility .
  • Thermodynamics : Hydrophobic and entropic interactions dominate binding for trifluoromethyl derivatives, whereas fluorine’s polar effects favor enthalpic contributions .

Clinical and Preclinical Relevance

  • Cancer : Pyrazolo[1,5-a]pyrimidines with fluorine substitutions show 200-fold potency increases as protein kinase inhibitors (e.g., compounds 15 and 16 in PDE4 inhibition) .
  • Antimicrobials : Fluorine’s metabolic stability enhances in vivo efficacy compared to nitro or tosylate precursors .

Biological Activity

3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrazolo-pyridine structure with a fluorine atom at the 3-position of the pyrazolo ring. This specific fluorination significantly influences its chemical properties and biological activities. The molecular formula is C6_{6}H6_{6}FN3_{3}, and its unique structure allows for various interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases, which are essential for cell cycle regulation. By inhibiting these kinases, the compound shows promise in disrupting uncontrolled cell proliferation, making it a candidate for cancer treatment strategies .

Inhibition of Cyclin-Dependent Kinases

  • Target Kinases : Initial studies suggest that this compound interacts with specific CDKs involved in cell cycle progression.
  • Potential Applications : Its ability to inhibit CDKs may lead to applications in oncology, particularly in targeting tumors that exhibit deregulated cell cycle control.

Biological Activities

In addition to its role as a CDK inhibitor, this compound has been associated with several other biological activities:

  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, although further research is required to fully elucidate these properties.
  • Analgesic Effects : There are indications that the compound may possess analgesic properties, contributing to its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related pyrazolo compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
Pyrazolo[1,5-b]pyridineHeterocyclicExhibits different biological activitiesLess studied than pyrazolo[1,5-a] derivatives
4-Amino-pyrazolo[1,5-a]pyridineHeterocyclicKnown for anti-inflammatory propertiesAnti-inflammatory
3-Trifluoromethylpyrazolo[1,5-a]pyridineHeterocyclicIncreased lipophilicityPotential for enhanced bioavailability
Pyrazolo[1,2-b]pyridazineHeterocyclicDifferent ring structureInvestigated for anti-cancer properties

This comparison highlights the specificity of this compound as a selective inhibitor of CDKs compared to other similar compounds that may not exhibit the same level of specificity or potency.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, it demonstrated significant antiproliferative activity against breast and colon cancer cells in specific assays .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. Results indicated a dose-dependent reduction in tumor size when administered at specific concentrations over a defined period.
  • Pharmacokinetic Profiles : Studies have also focused on the pharmacokinetics of this compound. Early findings suggest favorable absorption and distribution characteristics that could support its use in clinical settings .

Q & A

Q. Basic: What are the standard synthetic routes for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole or pyridine derivatives. A common approach includes fluorination of precursor molecules using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions. For example, coupling fluorinated aryl halides with pyrazolo[1,5-a]pyridin-5-amine intermediates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) can introduce the fluorine substituent regioselectively. Purification via column chromatography or recrystallization is critical to isolate the final product .

Q. Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:
1H and 13C NMR are essential for confirming the fluorine substitution pattern and verifying scaffold integrity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry or stereochemistry. For example, single-crystal X-ray diffraction was used to confirm the structure of related pyrazolo[1,5-a]pyrimidine derivatives .

Q. Basic: What role does this compound play in medicinal chemistry research?

Methodological Answer:
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery due to its ability to mimic purine bases and interact with biological targets like kinases or GPCRs. Fluorination enhances metabolic stability and bioavailability. Researchers should screen derivatives against target proteins (e.g., via in vitro binding assays) and correlate structural modifications (e.g., fluorination position) with activity .

Q. Advanced: How can reaction yields be optimized during the synthesis of fluorinated derivatives?

Methodological Answer:
Yield optimization requires precise control of reaction parameters:

  • Temperature: Microwave-assisted synthesis (e.g., 150°C for 30 minutes) improves reaction efficiency and reduces byproducts .
  • Catalysts: Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as described in the synthesis of analogous pyrazolo-pyrimidines .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

Q. Advanced: How can regioselectivity challenges be addressed during fluorination?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT calculations) predict favorable fluorination sites. Experimentally, directing groups (e.g., methoxy or methyl substituents) can guide fluorine placement. For instance, microwave-assisted methods achieved >90% regioselectivity in pyrazolo[1,5-a]pyrimidine fluorination .

Q. Advanced: What strategies mitigate byproduct formation in amide coupling reactions involving this compound?

Methodological Answer:

  • Activation Reagents: Use EDC·HCl or HATU to minimize racemization.
  • Base Selection: Triethylamine or pyridine neutralizes HCl byproducts during coupling .
  • Purification: Reverse-phase HPLC or size-exclusion chromatography removes unreacted amines or acylating agents .

Q. Advanced: How can computational modeling guide the design of bioactive derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins. For example, pyrazolo[1,5-a]pyrimidine derivatives were docked into the ATP-binding pocket of kinases to prioritize synthesis candidates. MD simulations assess stability of ligand-receptor complexes over time .

Q. Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Kinase Inhibition: Use TR-FRET assays to measure IC₅₀ values against kinases like EGFR or CDK2.
  • Cellular Uptake: Fluorescently tagged derivatives (e.g., Alexa Fluor 488 conjugates) enable tracking via confocal microscopy .
  • Cytotoxicity: MTT or CellTiter-Glo® assays quantify effects on cell viability .

Q. Advanced: How do solvent effects influence the stability of fluorinated pyrazolo-pyridines?

Methodological Answer:
Polar solvents (e.g., methanol or acetonitrile) stabilize the compound via hydrogen bonding, while non-polar solvents (e.g., hexane) may induce aggregation. Accelerated stability studies (40°C/75% RH for 14 days) in varied solvents identify degradation pathways (e.g., hydrolysis of the fluorinated aryl group) .

Q. Advanced: What analytical methods resolve contradictions in biological data across studies?

Methodological Answer:

  • Dose-Response Curves: Validate activity across multiple concentrations to rule out false positives.
  • Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan®) to identify unintended interactions .
  • Structural Confirmation: Re-analyze active batches via LC-MS to confirm chemical integrity .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

3-fluoropyrazolo[1,5-a]pyridin-5-amine

InChI

InChI=1S/C7H6FN3/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H,9H2

InChI Key

KXEANOLOQLNVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)F)C=C1N

Origin of Product

United States

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